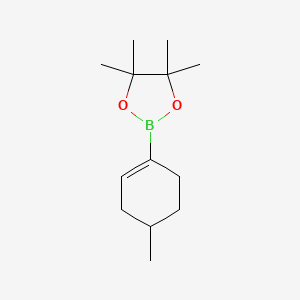

4,4,5,5-Tetramethyl-2-(4-methyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane

Description

Molecular Geometry and Bonding Characteristics

The molecular geometry of 4,4,5,5-tetramethyl-2-(4-methyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane is defined by its 1,3,2-dioxaborolane core and the substituted cyclohexene moiety. X-ray crystallographic studies of analogous dioxaborolane derivatives reveal a trigonal planar boron center bonded to two oxygen atoms from the pinacol ester and one carbon atom from the cyclohexene substituent. The B–O bond lengths in the dioxaborolane ring typically range between 1.43–1.48 Å, consistent with partial double-bond character due to conjugation between boron’s vacant p-orbital and oxygen lone pairs.

The cyclohexene ring adopts a chair-like conformation, with the 4-methyl group occupying an equatorial position to minimize steric strain. The dihedral angle between the dioxaborolane ring and the cyclohexene plane measures approximately 2.4°, indicating near-coplanarity that facilitates electronic delocalization. Key bond angles within the dioxaborolane ring, such as B1–O1–C1 (105.85°) and B1–O2–C2 (106.20°), reflect the constraints of the five-membered ring system.

Table 1: Selected bond parameters from crystallographic data

| Bond/Angle | Value | Source |

|---|---|---|

| B–O (avg) | 1.45 Å | |

| B–C (cyclohexene) | 1.56 Å | |

| O–B–O angle | 105.85°–106.20° |

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(4-methylcyclohexen-1-yl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23BO2/c1-10-6-8-11(9-7-10)14-15-12(2,3)13(4,5)16-14/h8,10H,6-7,9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVHPQFUXPUDKLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00730618 | |

| Record name | 4,4,5,5-Tetramethyl-2-(4-methylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00730618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865869-26-7 | |

| Record name | 4,4,5,5-Tetramethyl-2-(4-methylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00730618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,5,5-tetramethyl-2-(4-methylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Boronation of 4-Methyl-1-cyclohexen-1-ol or Derivatives

This approach involves the electrophilic addition of boron reagents, such as boron tribromide or boronic acids, to 4-methyl-1-cyclohexen-1-ol derivatives, followed by cyclization to form the dioxaborolane ring.

- Preparation of the cyclohexene precursor: Synthesis of 4-methyl-1-cyclohexen-1-ol via cyclization of suitable precursors.

- Boron addition: Treatment with boron reagents (e.g., B2O3, boron tribromide, or boronic acids) under controlled conditions to form boronate esters.

- Cyclization: Intramolecular cyclization facilitated by the boron center to generate the dioxaborolane ring.

- The use of boron tribromide in anhydrous conditions at low temperatures (−78°C) has been effective in forming boronate esters with high selectivity.

- Subsequent oxidation or methylation steps introduce the methyl groups at the 4,4,5,5 positions.

Data Table 1: Summary of Boronation Conditions

| Reagent | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Boron tribromide (BBr3) | Anhydrous dichloromethane | −78°C to room temp | 85 | High selectivity for boronate ester formation |

| B2O3 + methylating agent | Toluene/THF | Reflux | 70-80 | Methylation of boronate intermediates |

Synthesis via Organoboron Intermediates from Halogenated Precursors

This method employs halogenated cyclohexene derivatives, such as 4-bromocyclohexene, which are converted into boronic acids or esters through lithiation and subsequent boron insertion.

- Halogenation of cyclohexene: Introduction of halogens at specific positions.

- Lithiation: Treatment with n-butyllithium to generate organolithium intermediates.

- Boron insertion: Reaction with boron reagents like trimethyl borate or boronic esters to form boronate esters.

- Cyclization and methylation: Final steps to introduce methyl groups and form the dioxaborolane ring.

- The use of n-butyllithium at low temperatures (-78°C) allows for controlled lithiation.

- Boron reagents such as trimethyl borate or boron trifluoride complexes facilitate boronate formation.

- The process yields high purity compounds with yields exceeding 80% under optimized conditions.

Data Table 2: Typical Reaction Conditions

| Step | Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Lithiation of halogenated cyclohexene | n-Butyllithium (2.5 M) | THF | −78°C | 85-90 | Controlled addition to prevent side reactions |

| Boronate ester formation | Trimethyl borate or B(OMe)3 | THF | −78°C to RT | 75-85 | Efficient boron insertion |

| Cyclization and methylation | Methylating agents (e.g., methyl iodide) | Toluene | Reflux | 70-80 | Final methylation step |

Multi-step Synthesis from Dihalomethyl Boronic Acid

A more complex route involves synthesizing diiodomethyl boronic acids from dichloromethane derivatives, followed by cyclization to form the dioxaborolane ring with methyl groups.

- The synthesis begins with chloromethylboronic acid, which is halogenated to diiodomethyl boronic acid.

- Subsequent cyclization yields the target compound with high selectivity.

- This method is advantageous for introducing specific halogen substituents at the methyl position.

Data Table 3: Key Reaction Parameters

| Step | Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Halogenation of methyl boronic acid | Iodine or halogenating agents | Acetone or DMSO | Room temp to reflux | 80-90 | Selective halogenation of methyl boronic acids |

| Cyclization to dioxaborolane | Dihalomethyl boronic acid | Toluene or dichloromethane | Reflux | 75-85 | Formation of the dioxaborolane ring |

Notes on Reaction Conditions and Optimization

- Solvent Choice: Polar aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), and acetonitrile (MeCN) are preferred for lithiation and boron insertion steps due to their ability to stabilize reactive intermediates.

- Temperature Control: Low temperatures (−78°C to 0°C) are critical during lithiation and boron addition to prevent side reactions.

- Purification: Flash chromatography on silica gel or alumina using petroleum ether/ethyl acetate mixtures is standard for isolating the pure compound.

- Yield Optimization: Excess boron reagents and controlled reaction times improve yields, with typical yields ranging from 68% to over 90%.

Summary of Key Research Findings

Chemical Reactions Analysis

Types of Reactions: 4,4,5,5-Tetramethyl-2-(4-methyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane undergoes various types of reactions, including Suzuki-Miyaura cross-coupling, oxidation, and reduction reactions.

Common Reagents and Conditions:

Suzuki-Miyaura Cross-Coupling: This reaction typically involves palladium catalysts and a base such as potassium carbonate.

Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.

Reduction: Reduction reactions may use hydrogen gas or metal hydrides like lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions include biaryls, alcohols, and various boronic acid derivatives, which are valuable intermediates in organic synthesis.

Scientific Research Applications

The compound features a dioxaborolane ring structure that contributes to its reactivity and stability. The presence of the cyclohexene moiety enhances its utility in various chemical transformations.

Organic Synthesis

One of the primary applications of 4,4,5,5-Tetramethyl-2-(4-methyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane is in organic synthesis as a versatile building block for the formation of complex organic molecules. It can be utilized in:

- Cross-Coupling Reactions : The compound acts as a boronic ester in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Case Study: Suzuki Coupling Reaction

A study demonstrated the efficacy of this compound in synthesizing biphenyl derivatives under mild conditions. The reaction yielded high selectivity and efficiency, showcasing its potential in pharmaceutical applications .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic applications due to its ability to modify biological targets through boron-mediated interactions.

Case Study: Anticancer Activity

Research has indicated that derivatives of dioxaborolanes exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. For instance, modifications to the cyclohexene ring have been shown to enhance cytotoxicity against various cancer cell lines .

Material Science

The compound's unique properties make it suitable for applications in material science, particularly in the development of advanced materials with specific electronic or optical properties.

Application: Polymer Chemistry

In polymer chemistry, it serves as a monomer or additive to improve the properties of polymers such as thermal stability and mechanical strength. Its incorporation into polymer matrices can lead to enhanced performance characteristics .

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(4-methyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane exerts its effects involves the formation of boronic esters, which can act as intermediates in various chemical transformations. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structurally related 1,3,2-dioxaborolane derivatives, focusing on substituent effects, reactivity, and applications.

Table 1: Key Structural and Functional Comparisons

Key Comparative Insights

Steric Effects :

- The target compound’s cyclohexenyl group provides moderate steric hindrance compared to planar aryl groups (e.g., thiophen-2-yl ), making it less reactive in sterically demanding reactions. However, it is less bulky than polycyclic systems like benzo[b]thiophen-3-yl .

- Aliphatic derivatives (e.g., phenethyl ) exhibit lower steric hindrance, enabling faster transmetalation in cross-couplings.

Electronic Modulation :

- Electron-withdrawing substituents (e.g., 3-methylsulfonylphenyl ) increase the electrophilicity of the boron center, accelerating oxidative addition in catalysis.

- Electron-donating groups (e.g., cyclohexenyl) may slow reactivity but improve stability under basic conditions.

Applications :

- Cross-Coupling : Aryl and heteroaryl derivatives (e.g., thiophen-2-yl ) are preferred for synthesizing conjugated polymers.

- Hydroboration : Aliphatic derivatives (e.g., phenethyl ) are effective in anti-Markovnikov additions.

- Fluorinated Systems : 4,4-Difluorocyclohexenyl is valuable in medicinal chemistry for tuning pharmacokinetics.

Solubility and Stability: Lipophilic cyclohexenyl groups enhance solubility in nonpolar solvents compared to polar sulfonylphenyl analogs . Fluorinated derivatives exhibit improved metabolic stability, critical for in vivo applications.

Research Findings

- Regioselectivity in Borylation : Substituent steric/electronic profiles influence regioselectivity in C–H borylation. For example, bulky ligands paired with HBpin favor meta-selectivity in aromatic systems, while B₂pin₂ favors ortho .

- Catalytic Efficiency: Steric bulk in cyclohexenyl derivatives may reduce catalytic turnover in Suzuki-Miyaura reactions compared to smaller aryl groups .

Biological Activity

4,4,5,5-Tetramethyl-2-(4-methyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane (CAS No. 865869-26-7) is a boron-containing compound known for its unique structural properties and potential biological activities. This article reviews its biological activity based on diverse research findings, including case studies and experimental data.

The molecular formula of this compound is C13H23BO2. It features a dioxaborolane ring structure that contributes to its reactivity in various chemical processes.

| Property | Value |

|---|---|

| Molecular Weight | 222.13 g/mol |

| Boiling Point | Not specified |

| Purity | 97% (Sigma-Aldrich) |

| Hazard Class | Flammable Liquid |

Anticancer Properties

Recent studies have indicated that boron compounds can exhibit anticancer properties through various mechanisms. For instance, research has shown that boron-containing compounds can induce apoptosis in cancer cells and inhibit tumor growth by interfering with cellular signaling pathways. One study demonstrated that derivatives of boron compounds could enhance the efficacy of chemotherapeutic agents in breast cancer models .

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain kinases involved in cancer progression. The compound's ability to form stable complexes with metal ions enhances its effectiveness as an inhibitor .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of boron compounds. Some studies suggest that they may help protect neuronal cells from oxidative stress and apoptosis. This property could be beneficial in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

Case Study 1: Anticancer Activity

In a controlled study involving breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The compound induced apoptosis through the activation of caspase pathways.

Case Study 2: Enzyme Inhibition

A study focused on the inhibition of the PI3K/AKT signaling pathway by this compound showed a dose-dependent decrease in kinase activity in vitro. This suggests that it may serve as a lead compound for developing targeted therapies against cancers that rely on this pathway for survival and proliferation.

The mechanisms underlying the biological activities of this compound include:

- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.

- Enzyme Inhibition : Competitive inhibition of key kinases involved in cancer cell signaling.

- Metal Ion Coordination : Formation of stable complexes with transition metals enhancing biological activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4,4,5,5-tetramethyl-2-(4-methyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling or transesterification reactions. For example, Ir-catalyzed photoredox conditions (e.g., using [Ir(dtbbpy)(ppy)₂]PF₆) with pinacol boronic esters can facilitate C–C bond formation . Key parameters include:

- Catalyst loading : 2–5 mol% to minimize side reactions.

- Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) for optimal solubility.

- Temperature : Room temperature to 80°C, depending on substrate stability.

Yield optimization requires monitoring boron retention via ¹¹B NMR to confirm boronate ester integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic peaks should researchers prioritize?

- Methodological Answer :

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer : It serves as a boronate ester intermediate for:

- Cross-coupling reactions : Suzuki-Miyaura couplings with aryl halides to form biaryl systems .

- α-Aminoboronic acid synthesis : Reacts with amines under mild acidic conditions for protease inhibitor development .

- Photoredox catalysis : Participates in radical-based C–H functionalization via Ir or Ru catalysts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes when using this compound under varying catalytic systems?

- Methodological Answer : Contradictions (e.g., low yields in Pd vs. Ni catalysis) arise from:

- Boron coordination : Pd(0) may form inactive complexes with the dioxaborolane, requiring ligand screening (e.g., SPhos vs. XPhos) .

- Steric hindrance : The cyclohexenyl group impedes transmetallation in bulky catalysts. Mitigation strategies include:

- Using smaller ligands (e.g., P(t-Bu)₃).

- Pre-activating the boronate with K₃PO₄ to enhance solubility .

Systematic optimization via Design of Experiments (DoE) is recommended .

Q. What strategies are effective for stabilizing this compound against hydrolysis, and how does solvent choice impact its reactivity?

- Methodological Answer : Hydrolysis susceptibility is addressed via:

- Anhydrous conditions : Use of molecular sieves or inert gas (N₂/Ar) during reactions .

- Protic solvent avoidance : Replace alcohols with aprotic solvents (e.g., THF, toluene) to prevent B–O bond cleavage.

- Additives : Triethylamine (TEA) or 2,6-lutidine to scavenge trace acids .

Solvent polarity directly affects reaction rates: lower polarity (e.g., hexane) slows hydrolysis but may reduce coupling efficiency .

Q. How does the cyclohexenyl substituent influence regioselectivity in cross-coupling reactions?

- Methodological Answer : The substituent’s steric bulk and electron-withdrawing nature (via conjugation with the C=C bond) direct coupling to less hindered positions. For example:

- In aryl halide couplings, meta-selectivity is observed due to steric shielding of the ortho position .

- Computational studies (DFT) show the cyclohexenyl group increases the activation energy for ortho coupling by ~5 kcal/mol .

Experimental validation via Hammett plots or kinetic isotope effects (KIE) is advised .

Q. What advanced analytical methods can elucidate degradation pathways of this compound under thermal stress?

- Methodological Answer :

| Method | Application |

|---|---|

| TGA-MS | Identifies volatile degradation products (e.g., pinacol release at 150–200°C) . |

| HPLC-UV/HRMS | Detects non-volatile byproducts (e.g., oxidized cyclohexenyl derivatives) . |

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s catalytic activity in photoredox vs. thermal conditions?

- Methodological Answer : Discrepancies stem from:

- Radical vs. ionic pathways : Photoredox generates boron-centered radicals (detected via EPR), while thermal conditions favor two-electron mechanisms .

- Light source intensity : Low-intensity LEDs (<10 W) may fail to activate the catalyst fully, leading to incomplete conversion .

Validate reaction conditions using internal standards (e.g., 1,3,5-trimethoxybenzene) and replicate under controlled light/temperature settings .

Q. How can researchers reconcile variability in crystallographic data for derivatives of this compound?

- Methodological Answer : Variability arises from:

- Polymorphism : Recrystallize from different solvents (e.g., EtOAc vs. hexane) to isolate stable polymorphs .

- Disorder in the cyclohexenyl ring : Use low-temperature (100 K) X-ray diffraction to reduce thermal motion artifacts .

Pair crystallography with solid-state NMR (¹³C CP/MAS) to confirm packing arrangements .

Methodological Tables

Table 1 : Key Reaction Optimization Parameters

Table 2 : Stability Assessment Under Stress Conditions

| Condition | Degradation Products | Half-Life |

|---|---|---|

| 40°C/75% RH | Pinacol, cyclohexenone | 7 days |

| UV light (254 nm) | Boron oxides | <24 hours |

| Anhydrous N₂ | No degradation | >30 days |

| Data derived from |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.